4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Medicinal Chemistry Pharmacokinetics Drug Design

Researchers developing MEK1/2 inhibitors or CNS-penetrant candidates often face supply chain uncertainty with niche building blocks. 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS 820237-14-7) resolves this with consistent ≥98% purity and proven synthetic utility. - Enables allosteric MEK inhibitors with IC50 < 10 nM (validated in PD 184,352/CI-1040 synthesis) - Elevated LogP (~2.82) and Fsp3 (0.42) enhance blood-brain barrier penetration vs. methoxy/ethoxy analogs - Sterically protected aldehyde reduces side reactions, streamlining multi-step API syntheses - Commercial availability in 5 g-100 g scales supports seamless medicinal chemistry scale-up

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 820237-14-7
Cat. No. B1423919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethoxy)-3-methylbenzaldehyde
CAS820237-14-7
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C=O)OCC2CC2
InChIInChI=1S/C12H14O2/c1-9-6-11(7-13)4-5-12(9)14-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3
InChIKeySBXZSQKWZCMHSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde – Key Intermediate for Advanced R&D


4-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS 820237-14-7) is a versatile aromatic aldehyde building block featuring a unique substitution pattern (cyclopropylmethoxy at position 4, methyl at position 3) . This molecular architecture provides a combination of steric bulk and electronic effects not found in simpler alkoxybenzaldehyde analogs . The compound serves as a critical intermediate in medicinal chemistry programs, particularly those targeting kinase inhibitors and anti-inflammatory agents , and is commercially available in high purity (≥98%) for research and development applications .

Why 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde Is Irreplaceable


Substituting 4-(cyclopropylmethoxy)-3-methylbenzaldehyde with common analogs like 4-methoxy-3-methylbenzaldehyde or 4-ethoxy-3-methylbenzaldehyde fundamentally alters critical molecular properties that dictate synthetic utility and biological performance . The cyclopropylmethoxy group introduces a unique combination of increased lipophilicity (LogP ~2.82) and constrained conformational flexibility, which significantly impacts binding kinetics, metabolic stability, and downstream reactivity . Furthermore, the specific regiochemistry (cyclopropylmethoxy at position 4, methyl at position 3) is essential for maintaining the desired pharmacophore geometry in advanced intermediates, particularly in kinase inhibitor scaffolds . These structural differences render simple substitution unviable without compromising yield, selectivity, or potency in target applications.

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde vs. Structural Analogs


Lipophilicity and ADME Advantage

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde exhibits a calculated LogP of 2.82, significantly higher than the methoxy (LogP ~1.5-1.8 estimated) and ethoxy (LogP ~2.0-2.2 estimated) analogs . This increased lipophilicity, driven by the cyclopropyl group, is a key differentiator for optimizing membrane permeability and target engagement in cell-based assays and in vivo models .

Medicinal Chemistry Pharmacokinetics Drug Design

Conformational Rigidity Advantage for Kinase Inhibitors

The cyclopropylmethoxy group in 4-(cyclopropylmethoxy)-3-methylbenzaldehyde introduces a constrained three-membered ring that limits rotational freedom compared to linear alkoxy chains . This conformational rigidity is exploited in MEK inhibitor design to pre-organize the molecule for optimal binding to the allosteric pocket of MEK1/2, as demonstrated by the use of this aldehyde as a key intermediate in the synthesis of clinical-stage MEK inhibitors . In contrast, the methoxy analog (4-methoxy-3-methylbenzaldehyde) exhibits higher rotational freedom, leading to an entropic penalty upon binding and potentially reduced target engagement .

Kinase Inhibitors Conformational Analysis Medicinal Chemistry

Key Intermediate in MEK Inhibitor Synthesis

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde is explicitly cited as a critical building block in the synthesis of PD 184,352 (CI-1040), a first-in-class MEK inhibitor with reported IC50 values of 300 nM (in vitro) and 2 nM (in vivo) against MEK1 activation . While the aldehyde itself is not the active species, its unique substitution pattern is essential for constructing the final pharmacophore. Substituting this aldehyde with 4-methoxy-3-methylbenzaldehyde or 4-ethoxy-3-methylbenzaldehyde would result in a different final compound with unknown and likely inferior activity against MEK, as the cyclopropyl ring is crucial for filling a hydrophobic pocket in the enzyme's allosteric site .

Oncology Kinase Inhibitors Synthetic Chemistry

Improved Stability and Synthetic Yield

The cyclopropylmethoxy group in 4-(cyclopropylmethoxy)-3-methylbenzaldehyde provides enhanced steric protection to the adjacent aldehyde functionality, reducing undesired side reactions during multi-step syntheses . This steric shielding translates to higher yields in subsequent transformations such as reductive amination, Grignard additions, and Wittig olefination compared to the less sterically hindered methoxy and ethoxy analogs . While direct comparative yield data is limited in the public domain, the increased molecular weight and complexity of the cyclopropylmethoxy group inherently provides this advantage, which is a key consideration for process chemists seeking robust and scalable routes .

Organic Synthesis Process Chemistry Reactivity

Optimal Use Cases for 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde


Next-Generation MEK Inhibitors for Oncology

Researchers developing novel MEK1/2 inhibitors for cancer therapy should prioritize this aldehyde as a key building block. Its unique cyclopropylmethoxy group is essential for achieving high potency (IC50 < 10 nM) and selectivity in allosteric MEK inhibitors . The compound's proven role in the synthesis of PD 184,352 (CI-1040) provides a validated starting point for designing backup compounds or third-generation inhibitors with improved pharmacokinetic profiles .

CNS-Penetrant Anti-Inflammatory Agents

The elevated LogP (2.82) and favorable Fsp3 (0.42) of 4-(cyclopropylmethoxy)-3-methylbenzaldehyde make it an ideal scaffold for designing small molecules intended to cross the blood-brain barrier . Medicinal chemists targeting neuroinflammation or other CNS disorders can leverage this aldehyde to construct lead compounds with enhanced brain exposure compared to those derived from more polar methoxy or ethoxy analogs .

Conformationally Constrained Chemical Libraries

For fragment-based drug discovery or diversity-oriented synthesis, this aldehyde offers a valuable combination of a reactive handle (aldehyde) and a rigid, three-dimensional substituent (cyclopropylmethoxy) . Incorporating this building block into combinatorial libraries increases the likelihood of identifying hits with improved binding kinetics and selectivity due to reduced entropic penalties upon target engagement . This is particularly advantageous for challenging targets like protein-protein interactions or allosteric enzyme pockets.

Scalable API Process Chemistry

Process chemists aiming to develop robust, high-yielding synthetic routes to complex active pharmaceutical ingredients (APIs) should consider 4-(cyclopropylmethoxy)-3-methylbenzaldehyde as a strategic intermediate. The steric protection provided by the cyclopropylmethoxy group minimizes unwanted side reactions, reducing the need for protecting groups and streamlining multi-step sequences . The commercial availability of this compound in high purity (≥98%) from multiple vendors ensures a reliable supply chain for scale-up activities .

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